

BP-M345: A Technical Overview of a Novel Diarylpentanoid Antimitotic Agent

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BP-M345
Cat. No.: B12367586

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This technical guide provides an in-depth analysis of the diarylpentanoid **BP-M345**, a synthetic compound with significant potential as an antitumor agent. This document outlines its chemical structure, mechanism of action, and summarizes key preclinical data. Detailed experimental protocols and visual representations of its biological activity are included to support further research and development efforts.

Core Chemical Structure

BP-M345, chemically known as 3,5-bis((E-3,4,5-trimethoxybenzylidene)tetrahydro-4H-pyran-4-one), is a synthetic diarylpentanoid.^[1] Diarylpentanoids are a class of compounds characterized by two aromatic rings linked by a five-carbon bridge.^{[1][2]} The structure of **BP-M345** is notable for the presence of two 3,4,5-trimethoxyphenyl groups, a feature considered crucial for its interaction with tubulin and subsequent biological activity.^{[1][2][3]} This structural motif is also present in other well-known microtubule-targeting agents like colchicine and combretastatin A4.^[2]

Mechanism of Action: Microtubule Destabilization and Apoptotic Induction

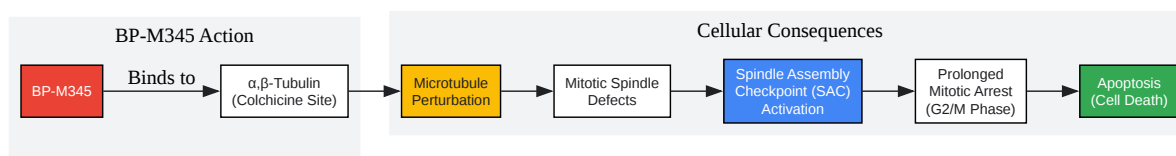
BP-M345 exerts its potent antiproliferative effects by acting as an antimitotic agent.^{[4][5]} The primary mechanism involves the perturbation of microtubule dynamics, which are essential for

the formation of the mitotic spindle during cell division.[2][4]

The key steps in its mechanism of action are:

- **Microtubule Instability:** **BP-M345** interferes with microtubule stability, leading to the disruption of the mitotic spindle.[2][4] Docking studies predict that **BP-M345** binds to the colchicine binding site on α,β -tubulin, with one 3,4,5-trimethoxyphenyl group occupying the β -subunit and the other interacting with the α -subunit, strengthening the binding.[1]
- **Mitotic Arrest:** The compromised spindle integrity and resulting defects in chromosome congression activate the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism.[2][3] This activation leads to a prolonged arrest of the cancer cells in the G2/M phase of the cell cycle.[2][6]
- **Apoptosis:** Following the extended mitotic arrest, the cancer cells undergo massive apoptosis (programmed cell death), which is the ultimate cause of the compound's cytotoxic effect.[1][2][3]

The signaling pathway from microtubule disruption to apoptosis is visualized below.



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Caption: Proposed signaling pathway of **BP-M345**'s antimitotic action.

Quantitative Preclinical Data

The antiproliferative activity of **BP-M345** has been quantified across several human cancer cell lines. The data, primarily presented as GI₅₀ (the concentration that induces 50% cell growth inhibition), demonstrates potent activity in the sub-micromolar range.

Table 1: In Vitro Growth Inhibitory Activity of **BP-M345**

Cell Line	Cancer Type	GI ₅₀ (μM)	Reference
HCT116	Colon Carcinoma	0.17	[2][3]
A375-C5	Melanoma	0.24 ± 0.01	[2][6]
NCI-H460	Non-Small Cell Lung Cancer	0.37 ± 0.01	[2][6]
MCF-7	Breast Adenocarcinoma	0.45 ± 0.06	[2][6]

Data represents mean ± standard deviation from multiple experiments.

Furthermore, **BP-M345** has shown a favorable selectivity index, being less toxic to non-tumor cells compared to cancer cells.

Table 2: Selectivity of **BP-M345** in Tumor vs. Non-Tumor Cells

Cell Line	Cell Type	GI ₅₀ (μM)	Selectivity Index (SI) ¹	Reference
NCI-H460	Tumor (Lung)	0.37 ± 0.01	2.9	[2]
HPAEpiC	Non-Tumor (Lung)	1.07 ± 0.16	-	[2][6]
HCT116	Tumor (Colon)	0.17	>5.8	[2]
HFF-1	Non-Tumor (Fibroblast)	>1.0	-	[2][3]

¹ Selectivity Index (SI) is calculated as GI₅₀ in non-tumor cells / GI₅₀ in tumor cells.

Table 3: Cellular Effects of **BP-M345** Treatment in NCI-H460 Cells

Parameter	Untreated Control	BP-M345 Treated (0.74 μ M)	Reference
Cells in G2/M Phase	22.75 \pm 1.5%	35.2 \pm 7.0%	[2][6]
Mitosis Duration	31.8 \pm 5.6 min	218.7 \pm 335.6 min	[6]
Apoptotic Cells (24h)	2.7 \pm 1.8%	16.8 \pm 6.2%	[2][6]

Data represents mean \pm standard deviation.

Key Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the activity of **BP-M345**.

4.1. Cell Growth Inhibition (Sulforhodamine B Assay) This assay is used to determine the concentration of a compound that induces 50% cell growth inhibition (GI_{50}).[2]

- Cell Seeding: Cancer cells (e.g., A375-C5, MCF-7, NCI-H460) are seeded into 96-well plates at an appropriate density and allowed to adhere for 24 hours.
- Compound Treatment: Cells are treated with a range of concentrations of **BP-M345** (typically from nanomolar to micromolar) for 48 hours. A positive control (e.g., Doxorubicin) and a vehicle control (DMSO) are included.[6]
- Cell Fixation: After incubation, cells are fixed with cold trichloroacetic acid (TCA).
- Staining: The fixed cells are washed and stained with 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid.
- Measurement: Unbound dye is washed away, and the protein-bound dye is solubilized with a 10 mM Tris base solution. The absorbance is read at 510 nm using a microplate reader.
- Analysis: The GI_{50} value is calculated from the dose-response curve generated from the absorbance readings.

4.2. Analysis of Mitotic Arrest (Immunofluorescence) This protocol allows for the visualization of mitotic spindles and chromosome alignment.[6]

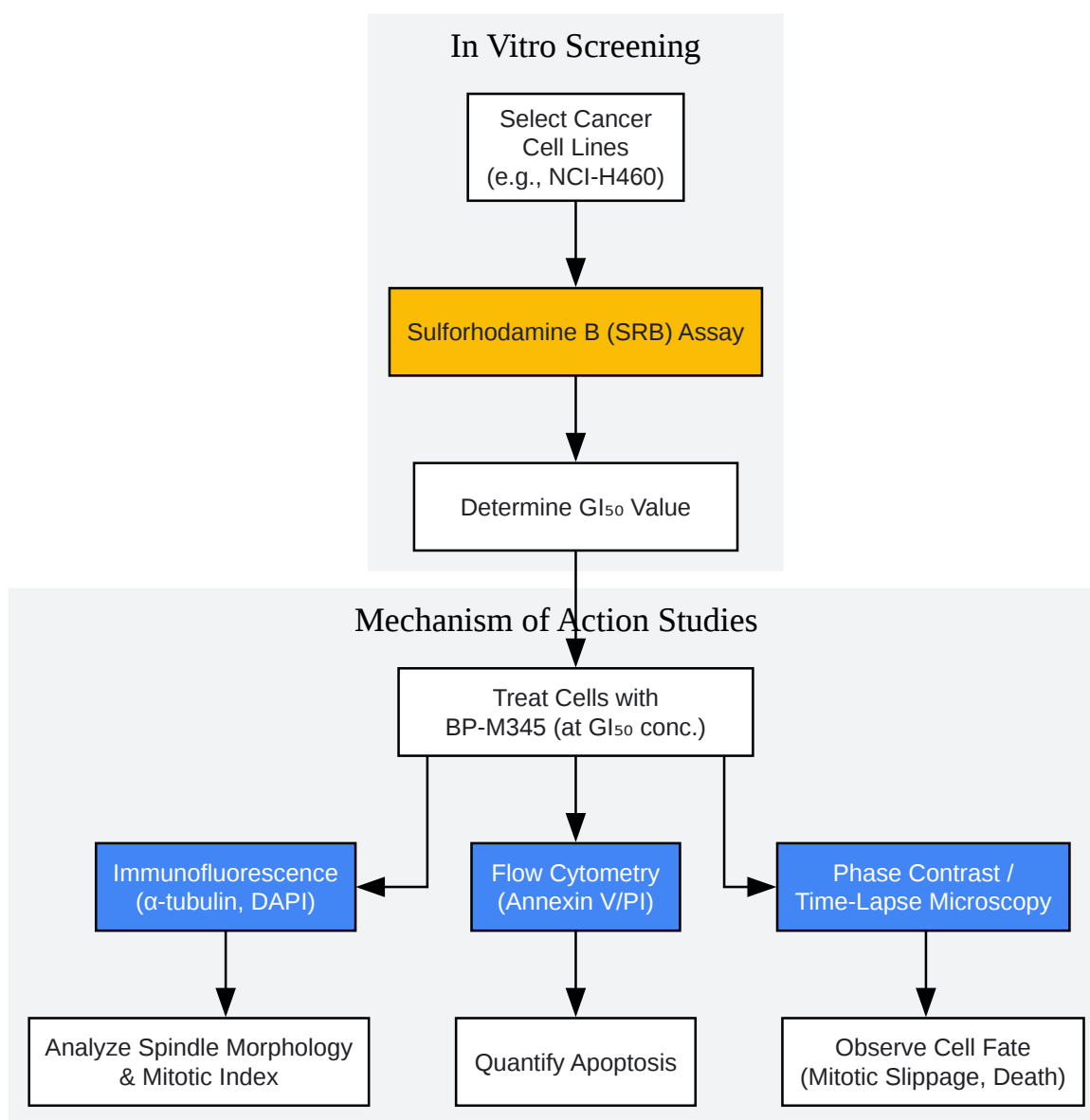
- Cell Culture: NCI-H460 cells are grown on coverslips and treated with **BP-M345** (e.g., 0.74 μ M) or controls (DMSO, nocodazole) for 16-24 hours.[4][7]
- Fixation and Permeabilization: Cells are fixed with a suitable fixative (e.g., methanol) and permeabilized with a detergent-based buffer (e.g., Triton X-100 in PBS).
- Immunostaining:
 - Primary Antibodies: Cells are incubated with primary antibodies against α -tubulin (to visualize microtubules) and CREST serum (to visualize kinetochores).[6]
 - Secondary Antibodies: After washing, cells are incubated with corresponding fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 for microtubules, Alexa Fluor 594 for kinetochores).
- DNA Staining: DNA is counterstained with DAPI (4',6-diamidino-2-phenylindole).[6]
- Imaging: Coverslips are mounted on slides and imaged using a fluorescence microscope. The images are analyzed for mitotic index, spindle morphology (bipolar, monopolar), and chromosome congression.[6]

4.3. Quantification of Apoptosis (Annexin V/PI Flow Cytometry) This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2]

- Cell Treatment: Cells are treated with **BP-M345** for 24 hours.
- Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.
- Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
- Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are scored as early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

- Data Analysis: The percentage of apoptotic cells is quantified using appropriate software.

The general workflow for evaluating the antimitotic and apoptotic effects of **BP-M345** is depicted below.



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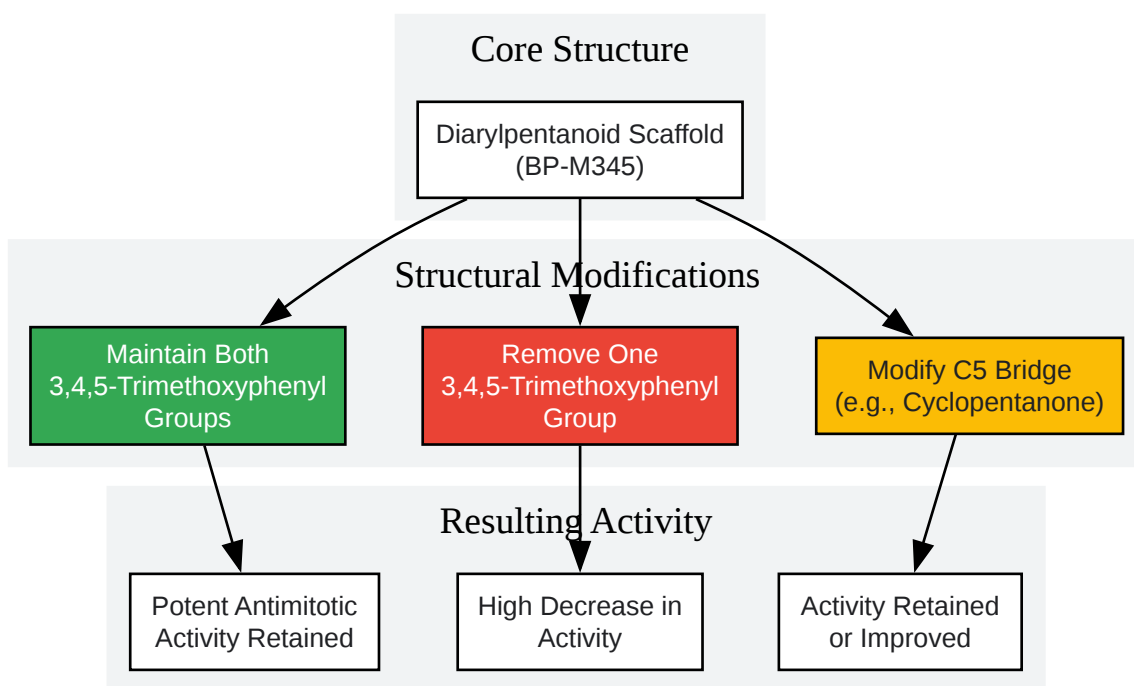
Caption: General experimental workflow for **BP-M345** evaluation.

Structure-Activity Relationship (SAR) Insights

Initial research into analogs of **BP-M345** provides preliminary insights into its structure-activity relationship (SAR).[1]

- Two 3,4,5-Trimethoxyphenyl Groups: The presence of both 3,4,5-trimethoxyphenyl groups appears to be critical for potent antiproliferative activity. Analogs with only one of these groups showed a significant decrease in growth inhibitory effect.[1]
- The C5 Bridge: Modifications to the five-carbon bridge, such as isosteric substitutions on the tetrahydro-4H-pyran-4-one ring, have been explored.[1][8] Some analogs with different bridges retained or even showed enhanced antimitotic activity, indicating that this part of the molecule is amenable to modification to improve efficacy.[5][9]

The logical relationship for the SAR is outlined in the diagram below.



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Caption: Structure-Activity Relationship (SAR) logic for **BP-M345** analogs.

Conclusion and Future Directions

The diarylpentanoid **BP-M345** is a potent antimitotic agent that induces cancer cell death by disrupting microtubule dynamics, leading to prolonged mitotic arrest and subsequent apoptosis.[2][10] Its sub-micromolar efficacy against a range of cancer cell lines and favorable selectivity for tumor cells highlight its potential as a lead compound for the development of new anticancer therapeutics.[2][6] Future research should focus on in vivo efficacy studies, pharmacokinetic profiling, and further optimization of the diarylpentanoid scaffold to enhance potency and drug-like properties.

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References

- 1. mdpi.com [mdpi.com]
- 2. BP-M345, a New Diarylpentanoid with Promising Antimitotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciforum.net [sciforum.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. BP-M345 as a Basis for the Discovery of New Diarylpentanoids with Promising Antimitotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. researchgate.net [researchgate.net]
- 8. BP-M345 as a Basis for the Discovery of New Diarylpentanoids with Promising Antimitotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of alnustone-like diarylpentanoids via a 4 + 1 strategy and assessment of their potential anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [BP-M345: A Technical Overview of a Novel Diarylpentanoid Antimitotic Agent]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12367586#bp-m345-diarylpentanoid-chemical-structure]

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